2-Amino-6,6-difluoro-5-hydroxyhexanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid typically involves the introduction of fluorine atoms into the hexanoic acid backbone. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes:
Fluorination: Introduction of fluorine atoms into the hexanoic acid backbone.
Amination: Introduction of the amino group.
Hydroxylation: Introduction of the hydroxyl group.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,6-difluoro-5-hydroxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-Amino-6,6-difluoro-5-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on enzyme activity and protein structure.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-hydroxyhexanoic acid: Lacks the fluorine atoms, resulting in different chemical properties.
2-Amino-6-fluoro-5-hydroxyhexanoic acid: Contains only one fluorine atom, leading to different reactivity and binding properties.
Uniqueness
2-Amino-6,6-difluoro-5-hydroxyhexanoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Biological Activity
2-Amino-6,6-difluoro-5-hydroxyhexanoic acid (also known as DFHHA) is a synthetic amino acid derivative that has garnered interest due to its potential biological activities. This compound, characterized by the presence of both amino and hydroxy functional groups along with difluoromethyl substitutions, presents unique interactions within biological systems. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H10F2N1O3. Its structure includes:
- Amino Group (-NH₂) : Contributes to its basicity and ability to form hydrogen bonds.
- Hydroxy Group (-OH) : Imparts polar characteristics, enhancing solubility in aqueous environments.
- Difluoromethyl Group (-CF₂) : Increases lipophilicity and may influence pharmacokinetics.
The biological activity of DFHHA is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : DFHHA has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as protein synthesis and energy metabolism.
- Neurotransmitter Modulation : Preliminary studies suggest that DFHHA may influence neurotransmitter levels, particularly in the context of neurodegenerative diseases.
Antimicrobial Properties
DFHHA has demonstrated antimicrobial activity against a range of pathogens. For instance, studies have reported:
- Inhibition Zones : DFHHA exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 25 mm in diameter.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 22 |
Anticancer Activity
Research indicates that DFHHA may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
- IC50 Values : The IC50 values for DFHHA against different cancer cell lines ranged from 10 µM to 30 µM, indicating moderate potency.
Cancer Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 15 |
MCF-7 (Breast) | 20 |
PC-3 (Prostate) | 25 |
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective effects of DFHHA on neuronal cells demonstrated that it reduced oxidative stress markers and apoptosis in vitro. This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease.
- Diabetes Management : Another study explored the effects of DFHHA on glucose metabolism in diabetic animal models. The results indicated improved insulin sensitivity and reduced blood glucose levels, highlighting its potential as a therapeutic agent for diabetes.
Synthesis Methods
DFHHA can be synthesized through various chemical methods, including:
- Fluorination Reactions : Introducing fluorine atoms into the hexanoic acid backbone through electrophilic fluorination techniques.
- Hydroxylation Reactions : Utilizing enzymatic or chemical methods to introduce the hydroxyl group at the appropriate position on the hexanoic acid chain.
Properties
Molecular Formula |
C6H11F2NO3 |
---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
2-amino-6,6-difluoro-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H11F2NO3/c7-5(8)4(10)2-1-3(9)6(11)12/h3-5,10H,1-2,9H2,(H,11,12) |
InChI Key |
WUBQFPWXHZJNTC-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)N)C(C(F)F)O |
Origin of Product |
United States |
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